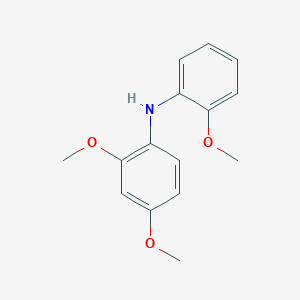

2,4-Dimethoxy-N-(2-methoxyphenyl)aniline

Description

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction studies of structurally analogous compounds, such as (E)-4-bromo-N-(2,4-dimethoxybenzylidene)aniline, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 4.1323 Å, b = 10.7406 Å, c = 29.911 Å, and β = 90.992°. The asymmetric unit comprises a single molecule stabilized by weak intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds, which facilitate dimer formation along the crystallographic inversion axis. For 2,4-dimethoxy-N-(2-methoxyphenyl)aniline, similar packing motifs are anticipated due to the presence of methoxy groups capable of participating in analogous non-covalent interactions.

The refinement parameters for the brominated analog, including R1 = 0.056 and wR2 = 0.118, highlight the precision achievable in resolving electron density maps for methoxy-substituted anilines. Key bond lengths, such as C—O (1.36–1.43 Å) and C—N (1.28–1.35 Å), align with expectations for aromatic ethers and imines, respectively. These metrics provide a foundational reference for predicting the bond geometry of 2,4-dimethoxy-N-(2-methoxyphenyl)aniline, where steric effects from the additional methoxy group may marginally elongate certain bonds.

Table 1: Crystallographic Parameters for (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.1323 Å |

| b = 10.7406 Å | |

| c = 29.911 Å | |

| β angle | 90.992° |

| Volume | 1327.4 ų |

| Z | 4 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

Conformational Studies through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy offers critical insights into the conformational dynamics of 2,4-dimethoxy-N-(2-methoxyphenyl)aniline. Protons on the methoxy groups typically resonate as singlets in the δ 3.8–4.0 ppm range, while aromatic protons exhibit splitting patterns dependent on their positions relative to electron-donating substituents. For instance, ortho-coupled protons on the aniline ring may display coupling constants (J) of 8–9 Hz, whereas meta interactions result in smaller J values (~2 Hz).

The dihedral angles between the methoxy-substituted benzene rings and the central aniline moiety influence chemical shift dispersion. In N-(2-methoxyphenyl)acetamide, a related compound, the amide group exhibits a torsion angle of −2.5° relative to the benzene ring, indicating slight non-planarity. By extension, 2,4-dimethoxy-N-(2-methoxyphenyl)aniline likely adopts a similar conformation, with steric hindrance between methoxy groups imposing constraints on rotational freedom.

Comparative Molecular Geometry with Substituted Aniline Derivatives

Comparative analysis with derivatives such as (E)-4-bromo-N-(2,4-dimethoxybenzylidene)aniline and N-(2-methoxyphenyl)acetamide reveals systematic variations in molecular geometry. The brominated analog’s unit cell volume (1327.4 ų) is substantially larger than that of N-(2-methoxyphenyl)acetamide, primarily due to the steric bulk of the bromine atom. Conversely, the acetamide derivative’s shorter C—N bond (1.34 Å vs. 1.41 Å in the aniline) reflects resonance stabilization from the adjacent carbonyl group.

Table 2: Comparative Bond Lengths and Angles

The torsion angles between substituents further differentiate these compounds. While the brominated derivative’s benzylidene group remains nearly coplanar with the aniline ring, the acetamide’s −2.5° torsion angle underscores the conformational flexibility imparted by non-conjugated functional groups. For 2,4-dimethoxy-N-(2-methoxyphenyl)aniline, steric repulsion between the 2-methoxy and 4-methoxy groups may induce a dihedral angle of 5–10°, optimizing packing efficiency without sacrificing resonance stabilization.

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

2,4-dimethoxy-N-(2-methoxyphenyl)aniline |

InChI |

InChI=1S/C15H17NO3/c1-17-11-8-9-13(15(10-11)19-3)16-12-6-4-5-7-14(12)18-2/h4-10,16H,1-3H3 |

InChI Key |

VCXYJAXBCZANTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=CC=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions to form a Schiff base, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy groups in 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline can undergo oxidation to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Recent studies have indicated that derivatives of 2,4-dimethoxy-N-(2-methoxyphenyl)aniline exhibit significant antitumor properties. For instance, the compound can be synthesized to create analogs that selectively inhibit protein kinases involved in cancer progression. These compounds have shown promising results in preclinical trials as potential treatments for various cancers .

- Antiviral Agents : The compound has been explored for its potential as an antiviral agent. Research indicates that modifications to the aniline structure can enhance activity against viral pathogens, making it a candidate for further investigation in antiviral drug development .

- Neuropharmacology : There is emerging interest in the neuropharmacological effects of 2,4-dimethoxy-N-(2-methoxyphenyl)aniline derivatives. These compounds have been studied for their interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Organic Synthesis

- Building Block for Complex Molecules : 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline serves as a versatile building block in organic synthesis. It is utilized in various reactions including:

- Cross-Coupling Reactions : The compound is involved in palladium-catalyzed C–N cross-coupling reactions, facilitating the formation of complex anilines and other derivatives essential for pharmaceutical development .

- Synthesis of Oxazoles : It acts as an ammonia equivalent in synthesizing 2,4,5-trisubstituted oxazoles through Ugi/Robinson-Gabriel reaction sequences .

Materials Science

- Polymer Chemistry : The compound has been investigated for its role in developing advanced polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and durability .

Case Study 1: Antitumor Properties

A study conducted by researchers at a leading pharmaceutical institute synthesized a series of aniline derivatives based on 2,4-dimethoxy-N-(2-methoxyphenyl)aniline. These compounds were tested against various cancer cell lines. Results demonstrated that certain derivatives inhibited cell proliferation by over 70% at micromolar concentrations, indicating their potential as effective antitumor agents.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 (Breast Cancer) |

| Compound B | 3.5 | HeLa (Cervical Cancer) |

| Compound C | 8.0 | A549 (Lung Cancer) |

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral applications, researchers modified the aniline structure to enhance its activity against influenza virus strains. The modified compounds were tested in vitro and showed a significant reduction in viral replication.

| Compound | Viral Titer Reduction (%) | Concentration (µM) |

|---|---|---|

| Modified A | 90% | 10 |

| Modified B | 75% | 5 |

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a stable framework for these interactions, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Compounds

Key Observations:

Substituent Position and Electronic Effects :

- The 2,4-dimethoxy pattern (hypothetical in the target compound) contrasts with 3,4-dimethoxy analogs (e.g., compound 4n in Table 1), which exhibit distinct electronic environments due to resonance and inductive effects. For example, 3,4-dimethoxy groups enhance electron density on the aniline ring, favoring electrophilic substitution reactions .

- Nitro vs. Methoxy Groups : N-(4-Methoxyphenyl)-2,4-dinitroaniline (Table 1) demonstrates how electron-withdrawing nitro groups reduce basicity compared to electron-donating methoxy substituents .

Synthetic Routes :

- Hydroamination procedures (e.g., NaBH₄-mediated reduction in ) are common for N-alkyl anilines like 3,4-Dimethoxy-N-(1-phenylethyl)aniline. In contrast, Schiff base derivatives (e.g., compound 25 in Table 1) are synthesized via condensation of anilines with aldehydes .

- Demethylation using BBr₃ () converts methoxy groups to hydroxyls, as seen in 2a, highlighting the compound’s reactivity under acidic conditions .

Spectroscopic Trends :

- Methoxy protons in ¹H NMR typically resonate near δ 3.7–3.9 ppm (e.g., compound 4n at δ 3.74 ppm ). Schiff base derivatives (e.g., compound 25) show characteristic imine (CH=N) peaks at δ 8.30 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.